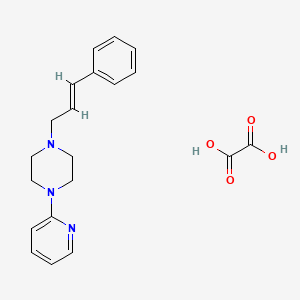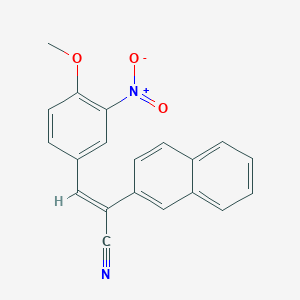
1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their various biological activities.
Wissenschaftliche Forschungsanwendungen
1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate has been studied for its potential therapeutic applications in various fields of medicine. Some of the most promising applications include:
1. Antidepressant: Studies have shown that 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate has antidepressant-like effects in animal models. It is believed to act by modulating the levels of neurotransmitters such as serotonin and dopamine in the brain.
2. Antipsychotic: 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate has also been studied for its potential antipsychotic effects. It is believed to act by blocking the dopamine receptors in the brain, which are known to be involved in the development of psychotic symptoms.
3. Anti-inflammatory: Studies have shown that 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate has anti-inflammatory effects in animal models. It is believed to act by inhibiting the production of pro-inflammatory cytokines and chemokines.
Wirkmechanismus
The mechanism of action of 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate is not fully understood. However, it is believed to act by modulating the levels of neurotransmitters such as serotonin and dopamine in the brain. It is also believed to act by blocking the dopamine receptors in the brain, which are known to be involved in the development of psychotic symptoms. Additionally, it is believed to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate has been shown to have various biochemical and physiological effects. Some of the most notable effects include:
1. Modulation of neurotransmitter levels: 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine in the brain. This can lead to changes in mood, behavior, and cognition.
2. Inhibition of dopamine receptors: 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate has been shown to block the dopamine receptors in the brain. This can lead to a reduction in psychotic symptoms.
3. Inhibition of pro-inflammatory cytokines and chemokines: 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. This can lead to a reduction in inflammation and associated diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate has several advantages and limitations for lab experiments. Some of the most notable advantages include:
1. High potency: 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate is a highly potent compound, which makes it useful for studying the effects of small changes in dosage or administration.
2. Versatility: 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate has been shown to have various biological activities, which makes it useful for studying multiple pathways and diseases.
3. Limited toxicity: 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate has been shown to have limited toxicity in animal models, which makes it safe for use in lab experiments.
Some of the limitations of 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate include:
1. Limited solubility: 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate has limited solubility in water, which can make it difficult to administer in some lab experiments.
2. Limited stability: 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate has limited stability under certain conditions, which can affect its potency and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate. Some of the most promising directions include:
1. Development of new therapeutic applications: Further studies are needed to explore the potential therapeutic applications of 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate in various fields of medicine.
2. Optimization of synthesis method: The synthesis method of 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate can be optimized to improve the yield and purity of the product.
3. Mechanistic studies: Further studies are needed to elucidate the mechanism of action of 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate, which can lead to the development of more effective therapies.
4. Development of new analogs: The development of new analogs of 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate can lead to the discovery of compounds with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate is a highly potent compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to explore the full potential of 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate in various fields of medicine.
Synthesemethoden
The synthesis of 1-(3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine oxalate involves the reaction of 1-(3-phenyl-2-propen-1-yl)piperazine with oxalic acid in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity and yield of the product can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Eigenschaften
IUPAC Name |
oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3.C2H2O4/c1-2-7-17(8-3-1)9-6-12-20-13-15-21(16-14-20)18-10-4-5-11-19-18;3-1(4)2(5)6/h1-11H,12-16H2;(H,3,4)(H,5,6)/b9-6+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFSYPGLWGFCCX-MLBSPLJJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=CC=CC=N3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=CC=CC=N3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5491760.png)
![N-(4-fluorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5491767.png)
![(3R)-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide dihydrochloride](/img/structure/B5491769.png)
![ethyl 1-[4-(2-chlorophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5491775.png)

![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5491795.png)
![N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)isonicotinamide](/img/structure/B5491800.png)
![2-(4-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-1-piperazinyl)ethanol](/img/structure/B5491802.png)
![isopropyl 2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5491818.png)
![2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5491823.png)
![methyl [4-(3-methoxyphenyl)-1-piperazinyl]acetate](/img/structure/B5491837.png)
![4-benzyl-5-{1-[(3-methyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5491850.png)
![2-[(3,4-dimethoxy-2-pyridinyl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5491856.png)
![N,1-dimethyl-6-propyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5491857.png)